INCB047986 -

INCB047986

Catalog Number: EVT-1533830
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB047986 is a potent JAK inhibitor, currently being developed by Incyte.
Source and Classification

INCB047986 is classified as a small molecule drug that inhibits the activity of Janus kinases. It was developed by Incyte Corporation, a biopharmaceutical company focused on innovative medicines for cancer and other serious diseases. The compound is specifically designed to interfere with the signaling pathways activated by cytokines such as interleukin-6 and interferon, which are implicated in various pathological conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB047986 involves multiple steps, utilizing various organic chemistry techniques. Key methods include:

  • Multicomponent Reactions: These reactions facilitate the formation of complex molecules from multiple reactants in a single step, enhancing efficiency.
  • Purification Techniques: Techniques such as chromatography are employed to isolate the desired product from reaction mixtures.
  • Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry to confirm its structure and purity.

A notable synthetic route includes the formation of a pyrimidine core followed by various substitutions to achieve the desired pharmacological properties .

Molecular Structure Analysis

Structure and Data

INCB047986 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is C18H19F3N4OC_{18}H_{19}F_{3}N_{4}O, with a molecular weight of approximately 368.36 g/mol.

The structure features:

  • A pyrimidine ring system
  • A trifluoroethyl group
  • An amide linkage that contributes to its binding affinity for Janus kinases.
Chemical Reactions Analysis

Reactions and Technical Details

INCB047986 undergoes various chemical reactions typical for small molecule inhibitors, including:

  • Binding Interactions: The compound forms non-covalent interactions with the active sites of Janus kinases, inhibiting their activity.
  • Metabolic Reactions: INCB047986 is subject to metabolic processes in the liver, primarily through cytochrome P450 enzymes, affecting its pharmacokinetics.

These reactions are critical for understanding the compound's efficacy and safety profile in clinical applications .

Mechanism of Action

Process and Data

INCB047986 exerts its therapeutic effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. This inhibition disrupts the downstream signaling pathways mediated by these kinases, particularly those involving STAT proteins (Signal Transducers and Activators of Transcription).

The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of Janus kinases, INCB047986 prevents phosphorylation of target proteins.
  2. Reduction in Cytokine Signaling: This leads to decreased expression of pro-inflammatory cytokines and other mediators involved in disease progression.
  3. Therapeutic Outcomes: The inhibition results in reduced inflammation and altered immune responses, beneficial in conditions like rheumatoid arthritis and certain cancers .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability may vary with pH changes; optimal conditions should be maintained during storage.

Data from studies indicate that these properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

INCB047986 has been investigated for its potential applications in treating:

  • Hematological Malignancies: Such as myeloproliferative neoplasms where aberrant JAK signaling is prevalent.
  • Autoimmune Diseases: Including rheumatoid arthritis, where modulation of immune responses can lead to significant clinical benefits.

Clinical trials are ongoing to evaluate its efficacy, safety, and optimal dosing regimens in various patient populations .

Introduction to JAK/STAT Signaling Pathway and Therapeutic Targeting

Evolution of JAK Kinase Biology in Cellular Signaling

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway represents a fundamental signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses within the nucleus. Discovered in the early 1990s during investigations into interferon (IFN) signaling mechanisms, the pathway comprises four JAK kinases (JAK1, JAK2, JAK3, TYK2) and seven STAT transcription factors (STAT1–4, STAT5a, STAT5b, STAT6) [3]. Structurally, JAKs feature seven conserved JAK homology (JH) domains: The C-terminal JH1 domain contains the functional kinase activity, while the adjacent JH2 pseudokinase domain regulates kinase activation and substrate recruitment. The N-terminal JH3–JH7 domains facilitate receptor binding via FERM and SH2-like regions [3] [5].

Table 1: Structural and Functional Domains of JAK Kinases

DomainStructural FeaturesFunctional Role
JH1Catalytic tyrosine kinase domain (≈250 aa)Phosphorylates tyrosine residues on cytokine receptors and STAT proteins
JH2Pseudokinase domain; structurally homologous to JH1Autoregulates JH1 activity; pathogenic mutation hotspot (e.g., JAK2 V617F)
JH3-JH4SH2-like domainMediates protein-protein interactions
JH5-JH7FERM domainBinds box1/box2 motifs of cytokine receptors

Mechanistically, ligand binding induces receptor dimerization, bringing associated JAKs into proximity for trans-activation. Activated JAKs phosphorylate tyrosine residues on receptor cytoplasmic tails, creating docking sites for STAT proteins via their Src homology 2 (SH2) domains. JAK-mediated STAT phosphorylation prompts STAT dimerization, nuclear translocation, and DNA binding to regulate genes controlling proliferation, survival, differentiation, and immune function [3] [7]. Negative regulators fine-tune this pathway: Suppressors of cytokine signaling (SOCS) proteins inhibit JAK activation, protein inhibitors of activated STAT (PIAS) block STAT-DNA binding, and protein tyrosine phosphatases (PTPs) dephosphorylate signaling intermediates [2] [7].

Pathophysiological Implications of JAK Dysregulation in Immune Disorders and Oncology

Dysregulation of the JAK/STAT pathway manifests across diverse pathologies through multiple mechanisms:

  • Oncogenic Mutations: Somatic JAK2 V617F mutations constitutively activate kinase function, driving myeloproliferative neoplasms (polycythemia vera, essential thrombocythemia, myelofibrosis). JAK1 gain-of-function mutations (e.g., S703I in hepatocellular carcinoma) similarly promote STAT3/5 hyperactivation and tumor progression [2] [6]. In acute lymphoblastic leukemia (ALL), chromosomal rearrangements generate oncogenic JAK2 fusion proteins (e.g., ATF7IP-JAK2) that evade physiological regulation [6].

  • Cytokine-Driven Activation: Solid tumors frequently exhibit cytokine-mediated JAK/STAT hyperactivation without underlying mutations. In head and neck cancer (HNC), elevated interleukin-6 (IL-6) activates JAK1/STAT3, enhancing tumor proliferation, survival, metastasis, and immunosuppression. Gastric, pancreatic, and non-small cell lung cancers (NSCLC) similarly exploit IL-6 family cytokines (e.g., oncostatin M) or IL-22 to sustain STAT3 activity, driving epithelial-mesenchymal transition (EMT), angiogenesis, and therapy resistance [2] [7].

  • Epigenetic Silencing of Regulators: Promoter hypermethylation inactivates tumor-suppressive phosphatases like PTPRT in HNC and PTPRD in glioblastoma, reducing STAT3 dephosphorylation and enabling constitutive signaling [4] [7].

  • STAT-Specific Pathologies: Beyond STAT3, STAT1 hyperactivation confers tamoxifen resistance in breast cancer, STAT2 overexpression correlates with poor survival in ovarian cancer and NSCLC, STAT5 enhances viability in prostate cancer, and STAT6 suppresses apoptosis in colorectal cancer [7].

Table 2: Disease-Specific JAK/STAT Alterations and Functional Consequences

Disease ContextMolecular AlterationFunctional Consequence
Myeloproliferative NeoplasmsJAK2 V617F mutationConstitutive kinase activation → clonal hematopoiesis
Acute Lymphoblastic LeukemiaATF7IP-JAK2 fusionLigand-independent JAK2 dimerization → proliferation/survival
Head and Neck CancerIL-6 overexpression; PTPRT hypermethylationSustained STAT3 activation → immunosuppression, invasion
Breast CancerSTAT1 upregulationAromatase inhibitor resistance → disease progression
Cutaneous T-Cell LymphomaDysregulated JAK3/STAT5T-cell proliferation, survival, and immune evasion

Rationale for Selective JAK Inhibition in Precision Medicine

First-generation JAK inhibitors (ruxolitinib, tofacitinib) demonstrate clinical efficacy in myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis by broadly suppressing cytokine signaling [1] [9]. However, limitations drive the development of next-generation agents like INCB047986:

  • Lack of Isoform Selectivity: Ruxolitinib (JAK1/2 inhibitor) effectively reduces splenomegaly and symptoms in myelofibrosis but causes dose-limiting anemia/thrombocytopenia due to JAK2’s essential role in hematopoiesis [1] [6]. Similarly, tofacitinib’s JAK3 inhibition contributes to immunosuppressive side effects [9].

  • Mutation-Specific Resistance: In JAK2-driven leukemia models, acquired mutations in the ATP-binding pocket (e.g., JAK2 G993A) confer resistance to type I inhibitors (ruxolitinib) and type II inhibitors (CHZ-868) by altering kinase conformation and drug binding [6].

  • Therapeutic Window Optimization: INCB047986 exemplifies a new wave of agents designed to overcome these limitations through:

  • Enhanced Kinase Selectivity: Preferential targeting of JAK1 or JAK3 over JAK2 to minimize myelosuppression.
  • Mutation-Specific Targeting: Activity against resistance-conferring mutations (e.g., ATP-binding site variants).
  • Immunomodulatory Synergy: Potential for combination with checkpoint inhibitors in solid tumors by reversing JAK/STAT-mediated immunosuppression [7] [10].

In cutaneous T-cell lymphoma (CTCL), JAK inhibitors (golidocitinib, cerdulatinib) counteract dysregulated JAK3/STAT5 signaling, highlighting pathway relevance beyond classical cytokine-driven disorders [10].

Table 3: Evolution of JAK Inhibitors in Precision Medicine

Therapeutic GenerationRepresentative AgentsKey LimitationsAdvancements in Next-Gen Agents (e.g., INCB047986)
First-GenerationRuxolitinib, TofacitinibPancytopenia (JAK2 inhibition); Immunosuppression; Acquired resistance mutationsEnhanced JAK1/JAK3 selectivity; Activity against resistance mutations; Optimized pharmacodynamics
Second-GenerationGolidocitinib, CerdulatinibNarrow spectrum in solid tumorsBroader activity across hematologic/oncologic contexts
Next-GenerationINCB047986 (representative class)Under clinical investigationMutation-specific targeting; Combinatorial potential with immunotherapy

Properties

Product Name

INCB047986

Molecular Formula

C20H16FN7OS

Synonyms

INCB047986; INCB-047986; INCB 047986.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.